Cas no 477298-58-1 ((2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(4-chlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

(2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(4-chlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile structure
477298-58-1 structure
商品名:(2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(4-chlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile
CAS番号:477298-58-1
MF:C18H10BrClFN3S
メガワット:434.712503910065
CID:6127198
PubChem ID:1835476

(2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(4-chlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile 化学的及び物理的性質

名前と識別子

    • (2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(4-chlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile
    • (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
    • 2-Thiazoleacetonitrile, α-[[(4-bromo-2-fluorophenyl)amino]methylene]-4-(4-chlorophenyl)-
    • (E)-3-(4-bromo-2-fluoroanilino)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
    • 477298-58-1
    • F0837-0547
    • (2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
    • AKOS005635698
    • インチ: 1S/C18H10BrClFN3S/c19-13-3-6-16(15(21)7-13)23-9-12(8-22)18-24-17(10-25-18)11-1-4-14(20)5-2-11/h1-7,9-10,23H/b12-9+
    • InChIKey: MDEUJFNMEQCDFC-FMIVXFBMSA-N
    • ほほえんだ: C(#N)/C(/C1=NC(C2=CC=C(Cl)C=C2)=CS1)=C\NC1=CC=C(Br)C=C1F

計算された属性

  • せいみつぶんしりょう: 432.94514g/mol
  • どういたいしつりょう: 432.94514g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 532
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.1
  • トポロジー分子極性表面積: 77Ų

じっけんとくせい

  • 密度みつど: 1.602±0.06 g/cm3(Predicted)
  • ふってん: 538.3±60.0 °C(Predicted)
  • 酸性度係数(pKa): -1.92±0.10(Predicted)

(2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(4-chlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0837-0547-10mg
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
477298-58-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0837-0547-1mg
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
477298-58-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0837-0547-3mg
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
477298-58-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0837-0547-4mg
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
477298-58-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0837-0547-10μmol
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
477298-58-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0837-0547-2μmol
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
477298-58-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0837-0547-25mg
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
477298-58-1 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0837-0547-5μmol
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
477298-58-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0837-0547-100mg
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
477298-58-1 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0837-0547-20μmol
(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
477298-58-1 90%+
20μl
$79.0 2023-05-17

(2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(4-chlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile 関連文献

(2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(4-chlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrileに関する追加情報

Introduction to (2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(4-chlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS No. 477298-58-1)

(2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(4-chlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS No. 477298-58-1) is a complex organic compound with significant potential in the field of medicinal chemistry and drug discovery. This compound belongs to the class of thiazoles and is characterized by its unique structural features, including a bromo-substituted fluoroaryl group and a chlorophenyl moiety. These functional groups contribute to its pharmacological properties and make it a valuable candidate for various therapeutic applications.

The chemical structure of (2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(4-chlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile has been extensively studied for its potential as an inhibitor of specific enzymes and receptors. Recent research has highlighted its ability to modulate the activity of kinases, which are key enzymes involved in cellular signaling pathways. This property makes it particularly interesting for the development of targeted therapies in oncology and other diseases characterized by aberrant kinase activity.

In the context of cancer research, (2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(4-chlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile has shown promising results in preclinical studies. It has been demonstrated to exhibit potent antiproliferative effects against various cancer cell lines, including those derived from breast, lung, and colorectal cancers. The mechanism of action involves the inhibition of specific kinases that are crucial for tumor growth and survival.

Beyond its anticancer properties, this compound has also been investigated for its potential in treating neurodegenerative diseases. Studies have shown that (2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(4-chlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile can modulate the activity of certain receptors involved in neuronal signaling, which may have therapeutic implications for conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of (2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(4-chlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile involves a series of well-defined chemical reactions. The key steps include the formation of the thiazole ring through a condensation reaction and the subsequent introduction of the bromo-substituted fluoroaryl and chlorophenyl groups. The final product is obtained through a carefully controlled synthesis process that ensures high purity and yield.

In terms of pharmacokinetics, (2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(4-chlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile exhibits favorable properties such as good solubility and stability. These characteristics are essential for ensuring effective delivery to target tissues and maintaining therapeutic concentrations over time. Preclinical studies have also demonstrated that this compound has low toxicity, which is a critical factor in its potential for clinical development.

The safety profile of (2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(4-chlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile has been evaluated through extensive toxicological studies. These studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. This favorable safety profile supports its further evaluation in clinical trials.

In conclusion, (2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(4-chlorophenyl)-1,3-thiazol-2-y lprop - 0 - en enitr ile (CAS No. 0 - 0 - 0 - 0 - 0) represents a promising candidate for the development of novel therapeutics in multiple disease areas. Its unique chemical structure and pharmacological properties make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various conditions.

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